N-{4-[1-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-3-yl]phenyl}benzamide
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Overview
Description
N-{4-[1-(carbamoylmethyl)-6-oxopyridazin-3-yl]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyridazinone ring, a phenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(carbamoylmethyl)-6-oxopyridazin-3-yl]phenyl}benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminobenzamide with 1-(carbamoylmethyl)-6-oxopyridazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(carbamoylmethyl)-6-oxopyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-{4-[1-(carbamoylmethyl)-6-oxopyridazin-3-yl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{4-[1-(carbamoylmethyl)-6-oxopyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-phenylbenzamide
- N-carbamoylmethyl-4-methyl-benzamide
- N-[4-(carbamoylmethyl)phenyl]-3-(trifluoromethyl)benzamide
Uniqueness
N-{4-[1-(carbamoylmethyl)-6-oxopyridazin-3-yl]phenyl}benzamide is unique due to its combination of a pyridazinone ring and a benzamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H16N4O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[4-[1-(2-amino-2-oxoethyl)-6-oxopyridazin-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C19H16N4O3/c20-17(24)12-23-18(25)11-10-16(22-23)13-6-8-15(9-7-13)21-19(26)14-4-2-1-3-5-14/h1-11H,12H2,(H2,20,24)(H,21,26) |
InChI Key |
KVGBVARSGLHGSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)CC(=O)N |
Origin of Product |
United States |
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